![molecular formula C11H9BrN2O B2389446 5-Bromo-1-(pyridin-3-ylmethyl)pyridin-2(1H)-one CAS No. 1483271-81-3](/img/structure/B2389446.png)
5-Bromo-1-(pyridin-3-ylmethyl)pyridin-2(1H)-one
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Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
The synthesis of imidazole and its derivatives has been widely studied . For example, Hadizadeh et al. synthesized a compound with a structure similar to imidazole and evaluated it for antihypertensive potential in rats .
Molecular Structure Analysis
Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .
Chemical Reactions Analysis
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .
Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia .
Scientific Research Applications
FGFR Inhibition
The compound has shown promising activity as a fibroblast growth factor receptor (FGFR) inhibitor. Abnormal activation of FGFR signaling pathways is associated with various cancers, including breast cancer, lung cancer, and liver cancer. Targeting FGFRs represents an attractive strategy for cancer therapy. Specifically, this compound exhibits potent inhibitory activity against FGFR1, FGFR2, and FGFR3. For instance, compound 4h demonstrated FGFR1–4 IC50 values of 7, 9, 25, and 712 nM, respectively. In vitro studies also revealed its ability to inhibit breast cancer cell proliferation, induce apoptosis, and suppress migration and invasion .
Lead Compound for Optimization
Compound 4h, with its low molecular weight, serves as an appealing lead compound for subsequent optimization. Its favorable properties make it a potential candidate for further drug development .
Other Potential Applications
While FGFR inhibition is the primary focus, it’s worth exploring other potential applications. Unfortunately, specific research on this compound beyond FGFR inhibition is limited. However, considering its structural features, it may have broader implications in areas such as medicinal chemistry, drug discovery, and chemical biology.
Safety And Hazards
The safety and hazards of imidazole and its derivatives depend on the specific compound. Some imidazole derivatives are commercially available drugs in the market such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .
Future Directions
The future directions of research on imidazole and its derivatives could include the development of new drugs that overcome the problems of antimicrobial resistance . There are lots of heterocyclic compounds that are in clinical use to treat infectious diseases . So, there is a great importance of heterocyclic ring containing drugs .
properties
IUPAC Name |
5-bromo-1-(pyridin-3-ylmethyl)pyridin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O/c12-10-3-4-11(15)14(8-10)7-9-2-1-5-13-6-9/h1-6,8H,7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOIKHLGYIJSIJW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CN2C=C(C=CC2=O)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-1-(pyridin-3-ylmethyl)pyridin-2(1H)-one |
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